molecular formula C19H20O5 B2988189 (2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 1632119-76-6

(2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B2988189
CAS RN: 1632119-76-6
M. Wt: 328.364
InChI Key: AODFDEJGWCSWNW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.364. More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Nonlinear Optical Properties

The study by Razvi et al. (2019) highlights the synthesis of a related chalcone derivative and its significant nonlinear optical properties. Utilizing ultrasonic-assisted synthesis, the compound demonstrated high nonlinear refractive index and absorption coefficient values, indicating potential for optical limiting applications. This suggests that derivatives of "(2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one" might also possess notable nonlinear optical properties useful in photonics and laser technology (Razvi et al., 2019).

Photophysical Investigation

Asiri et al. (2017) conducted a photophysical investigation of a structurally similar compound, focusing on its solvatochromic properties, dipole moments, and fluorescence quantum yield. The study's findings indicate that modifications to the electronic structure of such compounds can lead to significant changes in their photophysical behavior, implying that "(2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one" could be tailored for specific optical and electronic applications (Asiri et al., 2017).

Molecular Structure and Antioxidant Activity

Sulpizio et al. (2016) synthesized and characterized amino chalcone derivatives, exploring their antioxidant activity. While this study does not directly involve "(2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one," it underscores the potential of chalcone derivatives as antioxidants. This suggests a promising avenue for the investigation of the antioxidant capabilities of our compound of interest, potentially leading to its application in medicinal chemistry and materials science for the development of novel antioxidants (Sulpizio et al., 2016).

Antimicrobial and Anti-inflammatory Properties

Bandgar et al. (2009) synthesized a series of chalcone derivatives, including one structurally similar to "(2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one," and evaluated their antimicrobial and anti-inflammatory properties. Their findings reveal that these compounds have significant biological activities, hinting at the potential of our compound of interest for pharmaceutical applications, particularly in developing new antimicrobial and anti-inflammatory agents (Bandgar et al., 2009).

properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-14-8-10-18(23-3)16(11-14)17(20)9-6-13-5-7-15(22-2)12-19(13)24-4/h5-12H,1-4H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODFDEJGWCSWNW-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

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